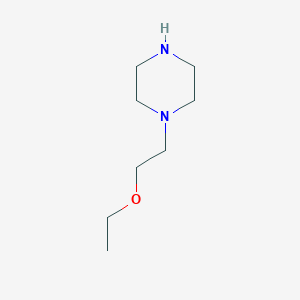

1-(2-Ethoxyethyl)piperazine

Descripción

Overview of Piperazine (B1678402) Derivatives in Medicinal Chemistry

Piperazine and its derivatives are widely recognized as "privileged scaffolds" in drug discovery. tandfonline.comnih.gov This means the piperazine core structure is a recurring motif in a multitude of biologically active compounds and approved drugs. nih.govwisdomlib.orgresearchgate.net

Structural Significance and Versatility of the Piperazine Moiety

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. bohrium.comtandfonline.com This structure imparts several advantageous properties in the context of drug design. The presence of two nitrogen atoms allows for the introduction of various substituents, enabling the modulation of the molecule's physicochemical properties, such as solubility and basicity. tandfonline.comnih.gov This versatility allows medicinal chemists to fine-tune the compound's characteristics to enhance its interaction with biological targets and improve its pharmacokinetic profile. tandfonline.combohrium.comontosight.ai The piperazine moiety can act as a linker between different pharmacophores or serve as a central scaffold for building new molecular entities. tandfonline.com Its conformational flexibility can also be adjusted by incorporating it into more complex, rigid structures. tandfonline.com

The piperazine nucleus is a crucial structural element in a wide array of drugs, including those with analgesic, psychotropic, and antitumor activities. wisdomlib.org Its ability to be readily modified makes it a valuable building block for creating new bioactive molecules with desired pharmacological activities. bohrium.comontosight.ai

Historical Context of Piperazine Scaffold Applications in Drug Discovery

The journey of piperazine in medicine began in the 1950s when it was identified as an effective anthelmintic agent for treating roundworm and pinworm infections. researchgate.netdrugbank.com This initial success spurred further investigation into the therapeutic potential of piperazine derivatives. Over the decades, the piperazine scaffold has been incorporated into a vast number of drugs across various therapeutic areas. nih.gov Its prominence in medicinal chemistry grew as researchers recognized that modifications to the piperazine ring could lead to compounds with a wide range of biological activities, including anticancer, antidepressant, and antipsychotic effects. researchgate.net An analysis of drugs approved by the U.S. FDA between 2012 and 2023 revealed that 36 of them contained a piperazine ring system, with a significant number being anticancer agents. thieme-connect.com

Role of the Ethoxyethyl Group in Modulating Molecular Properties

The ethoxyethyl group is a specific type of substituent that can be attached to a core molecule, such as piperazine. This group consists of an ethyl group bonded to an oxygen atom, which is then connected to an ethyl chain (-OCH2CH2-). The inclusion of an ethoxyethyl group can influence a molecule's properties in several ways. It can enhance lipophilicity, which is the ability of a compound to dissolve in fats, oils, and lipids. This property is crucial for a drug's ability to cross biological membranes and reach its target within the body. The ethoxyethyl group can also affect a compound's solubility and how it interacts with biological receptors. ontosight.ai In some instances, it is used as a protecting group in organic synthesis to prevent a specific part of a molecule from reacting while other modifications are being made. uwindsor.ca

Research Rationale and Scope of Investigation for 1-(2-Ethoxyethyl)piperazine

The academic interest in this compound stems from the established importance of the piperazine scaffold in medicinal chemistry and the potential of the ethoxyethyl group to modulate its biological activity. Research into this specific compound is often driven by the prospect of creating new therapeutic agents.

Investigations into this compound and its derivatives have explored their potential in various therapeutic areas. For instance, some studies have synthesized and evaluated aroxyethoxyethyl derivatives of piperazine for their effects on the cardiovascular and central nervous systems, identifying compounds with hypotensive and antidepressant-like activities. nih.govnih.gov The synthesis of such derivatives typically involves the reaction of piperazine precursors with appropriate ethoxyethyl-containing reagents.

Research has also focused on the compound's interaction with specific biological targets. For example, this compound has been shown to have an affinity for serotonin (B10506) receptors, specifically the 5-HT1A receptor, and to potentiate the dopaminergic system, suggesting its potential as an antiamnesic drug. biosynth.com The synthesis of derivatives often aims to optimize these interactions to achieve a desired pharmacological effect. nih.govnih.gov

Below is a table summarizing key research findings related to derivatives of this compound:

| Research Area | Key Findings |

| Cardiovascular Effects | Certain aroxyethoxyethyl derivatives of piperazine have demonstrated hypotensive activity in animal models. nih.gov |

| Central Nervous System Effects | Some derivatives have shown potential antidepressant-like activity. nih.govnih.gov |

| Receptor Binding | This compound and its derivatives have shown affinity for serotonin receptors, particularly 5-HT1A. nih.govbiosynth.com |

| Synthesis | Synthetic routes often involve the alkylation of piperazine derivatives with ethoxyethyl halides or similar reagents. |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(2-ethoxyethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-2-11-8-7-10-5-3-9-4-6-10/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXQLUKMSYDOGDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370415 | |

| Record name | 1-(2-Ethoxyethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13484-38-3 | |

| Record name | 1-(2-Ethoxyethyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13484-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Ethoxyethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Ethoxyethyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 2 Ethoxyethyl Piperazine and Its Analogues

Established Synthetic Routes and Reaction Conditions

Traditional synthesis of 1-(2-Ethoxyethyl)piperazine primarily relies on fundamental organic reactions. These methods are well-documented and form the basis for many laboratory-scale preparations.

Nucleophilic substitution is a cornerstone in the synthesis of this compound. This type of reaction involves the piperazine (B1678402) nitrogen atom acting as a nucleophile, attacking an electrophilic carbon atom to form a new carbon-nitrogen bond. smolecule.com The ethoxyethyl group can be introduced by reacting a piperazine derivative with a suitable ethoxyethyl halide. Researchers continue to explore alternative synthetic pathways to enhance yields and minimize environmental impact.

Alkylation reactions are a common method for synthesizing this compound. vulcanchem.com This process involves the introduction of an alkyl group, in this case, the ethoxyethyl group, onto the piperazine ring. The reaction can be carried out using various alkylating agents, such as ethoxyethyl halides, under basic conditions. smolecule.comgoogle.com For instance, reacting piperazine with 2-ethoxyethyl bromide in the presence of a base like potassium carbonate is a typical procedure. smolecule.com Challenges in these reactions include preventing side reactions, such as the formation of undesired byproducts. The choice of solvent and base is critical; for example, using acetone (B3395972) as a solvent with potassium carbonate as the base can improve yields by reducing nucleophilic substitution with the solvent.

A specific and widely used method for synthesizing this compound involves the reaction of piperazine with 2-chloroethanol (B45725) in the presence of a base. This reaction is typically performed in an organic solvent like dichloromethane (B109758) or toluene. The base, such as sodium hydroxide (B78521) or potassium carbonate, is essential to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. The mixture is usually stirred at room temperature or slightly elevated temperatures to drive the reaction to completion, after which the product is purified by distillation or recrystallization. A variation of this method involves the reaction of piperazine monohydrochloride with 2-(2-chloroethoxy)ethanol. google.com

| Reactants | Base | Solvent | Temperature | Product |

| Piperazine, 2-Chloroethanol | Sodium Hydroxide or Potassium Carbonate | Dichloromethane or Toluene | Room Temperature or Slightly Elevated | This compound |

| Piperazine Monohydrochloride, 2-(2-Chloroethoxy)ethanol | - | Polar or Non-polar solvent | 40-120 °C | 1-[2-(2-hydroxyethoxy)ethyl]piperazine (B195975) |

Advanced Synthetic Approaches and Process Optimization

With the increasing demand for efficient and sustainable chemical manufacturing, advanced synthetic methods and process optimization techniques have been developed for the production of piperazine derivatives.

For industrial-scale synthesis, continuous flow processes offer significant advantages over traditional batch methods in terms of efficiency, safety, and scalability. The use of automated reactors and optimized reaction conditions ensures consistent product quality. Continuous flow systems, such as those using tubular reactors with alternating diameters, have been developed for the synthesis of medicinally relevant piperazine derivatives. iitkgp.ac.inwipo.int These systems can involve consecutive reactions, such as selective ester reduction followed by reductive amination, to produce complex piperazine-containing molecules. mdpi.com The synthesis of piperazine compounds from N-beta-ethoxylethylenediamine or its derivatives in a fixed-bed reactor under a hydrogen atmosphere is another example of a continuous process. google.com

| Process | Reactor Type | Key Features | Application |

| Continuous Flow Synthesis | Tubular Reactor with Alternating Diameter | Consecutive reductions (e.g., ester reduction, reductive amination) | Synthesis of medicinally relevant piperazine derivatives |

| Fixed-Bed Continuous Synthesis | Fixed-Bed Reactor | Use of a composite catalyst on a γ-Al2O3 carrier | Synthesis of piperazine and substituted piperazines from N-beta-ethoxylethylenediamine |

The principles of green chemistry are increasingly being applied to the synthesis of piperazine derivatives to reduce the environmental impact of chemical processes. researchgate.net These approaches focus on the use of environmentally benign solvents, catalysts, and energy sources. researchgate.net For example, microwave-assisted synthesis has been shown to drastically reduce reaction times and provide excellent yields in the preparation of piperazine-substituted compounds. derpharmachemica.com Other green methods include the use of photoredox catalysis, multicomponent single-pot reactions, and catalyst-free synthesis. researchgate.netmdpi.com Research has also explored the use of varied energy sources like ultrasonication and mechanical energy (trituration) in the Petasis reaction to synthesize piperazine analogs with reduced energy consumption and reaction times. researchgate.net

| Green Chemistry Approach | Key Features | Example |

| Microwave-Assisted Synthesis | Reduced reaction times, excellent yields | Synthesis of piperazine substituted Schiff bases |

| Photoredox Catalysis | Use of light to drive chemical reactions, sustainable | C-H alkylation of carbamate-protected piperazines |

| Multicomponent Single-Pot Reactions | Multiple reactants combined in a single step, reducing waste | Petasis-Mannich reaction for piperazine derivative synthesis |

| Varied Energy Sources | Use of ultrasonication or trituration to reduce energy consumption | Sustainable synthesis of piperazine analogs via the Petasis reaction |

Synthesis of Key Precursors and Intermediates

The efficient construction of target molecules like this compound relies on the availability and synthesis of crucial building blocks. These precursors are themselves synthesized through various chemical reactions, setting the stage for the final assembly of the desired compound.

1-(2-Hydroxyethyl)piperazine (HEP) is a foundational precursor for a wide array of more complex piperazine derivatives. Synthetic strategies to generate HEP analogues are diverse, often involving the alkylation of the HEP nitrogen atom.

A common method involves the reaction of HEP with electrophilic compounds. For instance, a series of novel 1-(2-hydroxyethyl)piperazine derivatives were synthesized for evaluation as radioprotective agents. mdpi.comnih.gov The general approach consisted of a two-step procedure. The first step involved the reaction of a substituted aryl alcohol with an excess of epibromohydrin. nih.gov In the second step, 1-(2-hydroxyethyl)piperazine was dissolved in anhydrous acetonitrile (B52724) with potassium carbonate (K₂CO₃), and the appropriate intermediate from the first step was added. The mixture was stirred at 85 °C for 4 hours to yield the desired HEP analogue. nih.gov

Another synthetic route to HEP analogues is the A³ coupling reaction (amine-alkyne-aldehyde). This method was used to synthesize 9,10-Bis[(4-(2-hydroxyethyl)piperazine-1-yl)prop-2-yne-1-yl]anthracene. mdpi.com The synthesis involved a copper-catalyzed reaction of 9,10-diethynylanthracene (B3111712) with formaldehyde (B43269) and 1-(2-hydroxyethyl)piperazine in DMSO. mdpi.com

Additionally, HEP has been used in Mannich reactions to create analogues. For example, 1,2,3,9-tetrahydro-9-methyl-3-[4-(2-hydroxyethyl)-piperazine-1-ylmethyl]-4H-carbazol-4-one was prepared by reacting 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one with 1-(2-hydroxyethyl)piperazine and formaldehyde. hep.com.cn

Table 1: Examples of Synthetic Conditions for HEP Analogues

| Product Class | Reagents & Conditions | Yield | Reference |

|---|---|---|---|

| 1-(4-(2-hydroxyethyl)piperazin-1-yl)-3-phenoxypropan-2-ol derivatives | (i) Substituted aryl alcohol, epibromohydrin, piperidine (B6355638) (cat.), 135 °C, 2 h. (ii) 1-(2-hydroxyethyl)piperazine, K₂CO₃, acetonitrile, 85 °C, 4 h. | 47–92% (second step) | nih.gov |

| 9,10-Bis[(4-(2-hydroxyethyl)piperazine-1-yl)prop-2-yne-1-yl]anthracene | 9,10-Diethynylanthracene, formaldehyde, 1-(2-hydroxyethyl)piperazine, CuI, DMSO, r.t., overnight. | 25% | mdpi.com |

| 1,2,3,9-Tetrahydro-9-methyl-3-[4-(2-hydroxyethyl)-piperazine-1-ylmethyl]-4H-carbazol-4-one | 1,2,3,9-Tetrahydro-9-methyl-4H-carbazol-4-one, 1-(2-hydroxyethyl)piperazine, formaldehyde, ethanol, reflux, 18 h. | 71% | hep.com.cn |

1-Formylpiperazine (B147443) serves as a critical intermediate in organic synthesis, particularly for producing various biologically active compounds. chemimpex.comnih.gov Its formyl group acts as a protecting group for one of the nitrogen atoms of the piperazine ring, allowing for selective reactions at the other nitrogen.

The synthesis of 1-formylpiperazine itself can be achieved by reacting piperazine with a formic acid equivalent. google.com Once formed, it can be used in various reactions. For example, it can undergo Michael addition with electrophilic alkenes. The synthesis of 4-ethoxycarbonylethyl-1-formylpiperazine is achieved by reacting 1-formylpiperazine with ethyl acrylate (B77674) in chloroform (B151607) at room temperature for three days. prepchem.com

Furthermore, 1-formylpiperazine can be alkylated. The reaction of 1-formylpiperazine with 1-bromo-3-chloropropane (B140262) in chlorobenzene (B131634) at 100°-105° C for 3 hours yields 1-(3-chloropropyl)-4-formylpiperazine, demonstrating its utility as a nucleophile in substitution reactions. prepchem.com The formyl group can later be removed under hydrolytic conditions to liberate the secondary amine, which can then be subjected to further chemical transformations. This strategy is central to the design and synthesis of new ferroptosis inhibitors based on the ferrostatin-1 structure. nih.gov

Table 2: Reactions Utilizing 1-Formylpiperazine

| Reactant(s) | Product | Conditions | Reference |

|---|---|---|---|

| 1-Formylpiperazine, Ethyl acrylate | 4-Ethoxycarbonylethyl-1-formylpiperazine | Chloroform, room temperature, 3 days | prepchem.com |

| 1-Formylpiperazine, 1-Bromo-3-chloropropane | 1-(3-Chloropropyl)-4-formylpiperazine | Chlorobenzene, 100°-105° C, 3 hours | prepchem.com |

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired reaction elsewhere in the molecule. wikipedia.org The ethoxyethyl (EE) group is an acetal-based protecting group commonly used for alcohols. libretexts.orguwindsor.ca It is introduced by reacting an alcohol with ethyl vinyl ether. vaia.comaskfilo.com The EE group is stable under many conditions but can be easily removed under mild acidic conditions, such as with 1N hydrochloric acid. wikipedia.orglibretexts.org This selective removal makes it a valuable tool in the synthesis of complex molecules like C-glycosides. acs.org

The formation of an ethoxyethyl ether from an alcohol and ethyl vinyl ether is typically facilitated by an acid catalyst. vaia.comaskfilo.com Catalysts such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (ArSO₃H) are commonly employed. vaia.comchegg.comchegg.com The acid protonates the ethyl vinyl ether, which activates the molecule and makes it more susceptible to nucleophilic attack by the alcohol. vaia.com This acid-catalyzed approach is efficient and allows the reaction to proceed under relatively mild conditions. vaia.com For instance, the protection of d-glucal (B13581) and d-galactal (B13577) hydroxyl groups has been achieved using ethyl vinyl ether in the presence of pyridinium (B92312) tosylate. acs.org

The mechanism for the acid-catalyzed formation of the ethoxyethyl protecting group involves a sequence of well-understood steps: vaia.comaskfilo.com

Protonation: The acid catalyst donates a proton (H⁺) to the double bond of the ethyl vinyl ether. This protonation occurs at the terminal carbon, leading to the formation of a resonance-stabilized carbocation. vaia.comaskfilo.com

Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the electrophilic carbocation. This step results in the formation of a new carbon-oxygen bond and an oxonium ion. vaia.comaskfilo.com

Deprotonation: A base (such as the conjugate base of the acid catalyst or another alcohol molecule) removes the proton from the oxonium ion, regenerating the acid catalyst and yielding the final ethoxyethyl-protected alcohol product. vaia.com

This entire process is reversible, and the protecting group can be removed by treating the molecule with aqueous acid, which drives the equilibrium back toward the starting alcohol. askfilo.com

Formation of Ethoxyethyl Protecting Groups in Organic Synthesis

Purification and Characterization Techniques in Synthesis

Following the synthesis of this compound analogues and their intermediates, purification is essential to remove unreacted starting materials, byproducts, and catalysts. The identity and purity of the final compounds must then be confirmed using various analytical methods.

Common purification techniques include column chromatography and recrystallization. mdpi.comhep.com.cn Silica (B1680970) gel column chromatography is frequently used to separate the desired product from the reaction mixture. nih.govmdpi.com The choice of eluent system is critical for achieving good separation; for example, a mixture of ethyl acetate (B1210297), methanol, and aqueous ammonia (B1221849) has been used to purify HEP derivatives. nih.gov Recrystallization from an appropriate solvent system, such as a mixture of ethyl acetate and methanol, can yield highly pure solid products. hep.com.cn For volatile compounds, vacuum distillation is an effective purification method. google.com

Once purified, the compounds are characterized to confirm their structure and assess their purity. The primary techniques for structural elucidation are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS). nih.govtandfonline.com NMR provides detailed information about the chemical environment of protons and carbon atoms, confirming the connectivity and substitution patterns of the molecule. nih.govmdpi.com High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the compound, which in turn confirms its elemental composition. nih.gov

Table 3: Common Purification and Characterization Techniques

| Technique | Purpose | Application Example | Reference |

|---|---|---|---|

| Column Chromatography | Separation and purification of compounds from a mixture. | Purification of 1-(4-(2-hydroxyethyl)piperazin-1-yl)-3-phenoxypropan-2-ol derivatives on a silica column. | nih.gov |

| Recrystallization | Purification of solid compounds. | Purification of 1,2,3,9-tetrahydro-9-methyl-3-[4-(2-hydroxyethyl)-piperazine-1-ylmethyl]-4H-carbazol-4-one from an ethyl acetate/methanol mixture. | hep.com.cn |

| Vacuum Distillation | Purification of high-boiling point liquids. | Isolation of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. | google.com |

| ¹H and ¹³C NMR | Structural confirmation and elucidation. | Characterization of synthesized HEP analogues to verify structure. | nih.govtandfonline.com |

| High-Resolution Mass Spectrometry (HRMS) | Determination of exact mass and elemental composition. | Confirmation of the identity of synthesized piperazine derivatives. | nih.gov |

Chemical Reactivity and Derivatization of 1 2 Ethoxyethyl Piperazine

General Chemical Transformations

The chemical behavior of 1-(2-ethoxyethyl)piperazine is dictated by the functional groups present: a secondary amine, a tertiary amine, and an ether linkage. These groups allow the molecule to participate in several fundamental organic reactions.

The nitrogen atoms in the piperazine (B1678402) ring are susceptible to oxidation. While specific studies on the oxidation of this compound are not extensively detailed in the literature, the reactivity can be inferred from studies on similar piperazine compounds. For instance, the oxidation of piperazine, 1-methylpiperazine, and 1-ethylpiperazine (B41427) by bromamine-T in an acidic medium has been shown to yield the corresponding N-oxides. scirp.org This reaction proceeds via an electrophilic attack by the oxidant on the nitrogen atom. It is therefore anticipated that this compound would undergo similar N-oxidation at either the secondary or tertiary nitrogen atom, depending on the reaction conditions and the nature of the oxidizing agent.

The this compound molecule is composed of fully saturated aliphatic rings and chains, as well as an ether linkage. These functional groups are generally stable and resistant to reduction under standard chemical conditions. The piperazine ring is already a saturated heterocycle and cannot be further reduced without ring cleavage, which would require harsh conditions. Similarly, the ether group in the ethoxyethyl side chain is typically unreactive towards common reducing agents. Therefore, reduction reactions are not a characteristic transformation for this compound.

Nucleophilic substitution reactions are fundamental to the synthesis of this compound itself, typically involving the piperazine nitrogen acting as a nucleophile and attacking an electrophilic ethoxyethyl-containing molecule, such as 2-bromoethyl ethyl ether. However, once the ethoxyethyl group is attached to the piperazine ring, it is not prone to undergoing further nucleophilic substitution reactions at its own carbon atoms. The ether linkage is a poor leaving group, and cleavage would require strong acidic conditions. The primary site of nucleophilic character in the molecule remains the secondary amine of the piperazine ring.

The secondary amine of the this compound ring can participate in condensation reactions with various electrophiles. This type of reaction, which involves the joining of two molecules with the elimination of a small molecule like water or hydrogen chloride, is a common strategy for derivatization. For example, a related compound, 1-[2-(2-hydroxyethoxy)ethyl]piperazine (B195975) (HEEP), is synthesized through a condensation reaction between piperazine and 2-(2-chloroethoxy)ethanol. google.com This highlights the ability of the piperazine nitrogen to react with haloalkanes, a reaction class that can be extended to this compound for the synthesis of more complex structures.

Design and Synthesis of Novel Derivatives

The structural scaffold of this compound, featuring a reactive secondary amine, makes it a valuable starting material for the design and synthesis of new chemical entities with potential applications in medicinal chemistry and materials science.

The most common and versatile strategy for creating derivatives of this compound is through the modification of the secondary amine on the piperazine ring. This nitrogen atom is nucleophilic and readily reacts with a variety of electrophilic reagents to form new carbon-nitrogen or heteroatom-nitrogen bonds.

Key modifications include:

N-Alkylation: The secondary amine can be alkylated using alkyl halides or other alkylating agents to introduce a second substituent onto the piperazine ring. This is a fundamental nucleophilic substitution reaction.

N-Acylation: Reaction with acylating agents such as acid chlorides or anhydrides yields the corresponding amides. This transformation is crucial for building more complex molecular architectures.

N-Arylation: The introduction of aryl groups can be achieved through reactions like the Buchwald-Hartwig amination, which involves a palladium-catalyzed cross-coupling of the amine with aryl halides or triflates.

Mannich Reactions: The secondary amine can participate in Mannich-type reactions with formaldehyde (B43269) and a suitable carbon acid to form β-amino carbonyl compounds.

These transformations allow for the systematic modification of the molecule's properties, such as its polarity, basicity, and steric profile, which is a key strategy in drug discovery and development. An example of such derivatization is the synthesis of sulfur-containing ethyl piperazine compounds, which are important building blocks for pharmaceuticals, from piperazine precursors like 1-(2-hydroxyethyl)piperazine through nucleophilic substitution reactions. mdpi.com

Diversification at the N1-position with the 2-ethoxyethyl Side Chain

While the primary focus of derivatization is often the unsubstituted N4 position, modifications involving the 2-ethoxyethyl side chain at the N1 position can also be envisaged. These transformations would typically involve reactions targeting the ether linkage or the terminal ethyl group. However, such modifications are less common in the literature compared to reactions at the N4-position due to the relative inertness of the ethoxyethyl group.

Hypothetically, cleavage of the ether bond would require harsh reaction conditions, potentially compromising the integrity of the piperazine ring. Functionalization of the terminal ethyl group, for instance, through selective oxidation, would also be challenging due to the lack of activating groups. Therefore, diversification strategies predominantly focus on the more accessible and reactive N4-nitrogen.

Introduction of Additional Functional Groups

The secondary amine at the N4 position of this compound provides a versatile handle for the introduction of various functional groups through several key reactions. These modifications are instrumental in tuning the biological activity and pharmacokinetic profile of the resulting derivatives.

N-Alkylation: The most straightforward modification involves the N-alkylation of the secondary amine. This can be achieved by reacting this compound with a variety of alkyl halides (e.g., alkyl bromides or chlorides) in the presence of a base to neutralize the newly formed hydrohalic acid. This reaction introduces a new alkyl substituent at the N4 position.

N-Arylation: The introduction of an aryl group at the N4 position is another common derivatization strategy. This is typically accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, or through nucleophilic aromatic substitution with activated aryl halides. These reactions are valuable for creating derivatives with extended aromatic systems, which can be crucial for receptor binding.

Acylation: Acylation of the N4-nitrogen with acyl chlorides or anhydrides leads to the formation of amides. This transformation can alter the basicity of the piperazine nitrogen and introduce a hydrogen bond donor/acceptor moiety, which can significantly impact biological activity.

Reductive Amination: Reductive amination offers a versatile method for introducing a wide range of substituents at the N4 position. This two-step, one-pot reaction involves the initial formation of an iminium ion intermediate by reacting this compound with an aldehyde or ketone, followed by reduction with a suitable reducing agent, such as sodium triacetoxyborohydride. This method is particularly useful for synthesizing derivatives with diverse and complex side chains.

Table 1: Examples of Reactions for Introducing Functional Groups at the N4-Position of this compound

| Reaction Type | Reagents and Conditions | Resulting Functional Group |

| N-Alkylation | Alkyl halide (e.g., R-Br), Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) | N-Alkylpiperazine |

| N-Arylation | Aryl halide (e.g., Ar-I), Palladium catalyst, Ligand, Base | N-Arylpiperazine |

| Acylation | Acyl chloride (e.g., R-COCl), Base (e.g., Triethylamine), Solvent (e.g., Dichloromethane) | N-Acylpiperazine (Amide) |

| Reductive Amination | Aldehyde/Ketone (e.g., R-CHO), Reducing agent (e.g., NaBH(OAc)₃), Solvent (e.g., Dichloroethane) | N-Substituted Alkylpiperazine |

Structure-Activity Relationship (SAR) Studies in Derivative Design

While specific structure-activity relationship (SAR) studies for derivatives of this compound are not extensively documented in publicly available literature, general SAR principles for piperazine-containing compounds can provide valuable insights for the rational design of new derivatives. The piperazine scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives have been explored for a wide range of biological targets.

The nature of the substituent at the N4 position plays a critical role in determining the biological activity and selectivity of the molecule. The following general trends have been observed in various classes of piperazine derivatives:

Lipophilicity and Bulk: The size and lipophilicity of the substituent at the N4 position can significantly influence the compound's ability to cross cell membranes and interact with the target protein. Increasing lipophilicity can enhance binding to hydrophobic pockets within a receptor, but excessive lipophilicity can lead to poor solubility and metabolic instability.

Aromatic Substituents: The introduction of aromatic rings at the N4 position, often through N-arylation, can lead to potent interactions with biological targets through π-π stacking and other non-covalent interactions. The electronic properties of the aromatic ring (i.e., the presence of electron-donating or electron-withdrawing groups) can further modulate the binding affinity.

Hydrogen Bonding: The presence of hydrogen bond donors and acceptors in the N4-substituent can be crucial for specific interactions with the target protein. For example, the introduction of amide or hydroxyl groups can lead to the formation of key hydrogen bonds that anchor the molecule in the binding site.

Basic and Acidic Groups: The introduction of basic or acidic functionalities can influence the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and target engagement.

Table 2: General Structure-Activity Relationship Trends for Piperazine Derivatives

| Structural Modification at N4 | Potential Impact on Biological Activity | Rationale |

| Introduction of a bulky, lipophilic group | Increased binding affinity for hydrophobic targets | Enhanced van der Waals interactions and displacement of water molecules from the binding site. |

| Addition of a substituted aryl ring | Modulation of potency and selectivity | Potential for specific π-π stacking, cation-π, and hydrophobic interactions with the target. |

| Incorporation of hydrogen bond donors/acceptors | Improved binding affinity and specificity | Formation of directional hydrogen bonds with key residues in the active site. |

| Introduction of a basic or acidic moiety | Altered pharmacokinetic properties and target engagement | Influences solubility, cell permeability, and the ability to form ionic interactions with the target. |

Biological Activities and Pharmacological Properties of 1 2 Ethoxyethyl Piperazine and Its Derivatives

Mechanisms of Action at Molecular Targets

The pharmacological effects of 1-(2-ethoxyethyl)piperazine derivatives are rooted in their interactions with specific molecular targets, which in turn modulate cellular signaling and biochemical pathways. The structural features of these compounds, particularly the piperazine (B1678402) ring and the ethoxyethyl side chain, are crucial determinants of their activity.

Derivatives of this compound and related piperazine compounds exhibit affinity for a range of receptors, underpinning their diverse biological activities. Research has demonstrated that these compounds can act as ligands for various G protein-coupled receptors (GPCRs). mdpi.com

For instance, certain aroxyethoxyethyl derivatives of piperazine have been shown to possess antagonistic properties at α1-adrenergic receptors. nih.gov The piperazine moiety is also a key structural feature in ligands designed for serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. researchgate.netnih.gov The versatility of the piperazine ring allows for modifications that fine-tune the compound's interaction with these biological targets, enhancing potency and selectivity. In the context of antihistaminic activity, 1-(2-ethoxyethyl)-2-(4-methyl-1-piperazinyl)benzimidazole was found to be a potent H1-antihistamine. clockss.org

Some derivatives have also been explored for their potential to target enzymes. While direct enzymatic inhibition is a known mechanism for some piperazine-containing drugs, the primary focus for the this compound class has been on receptor interactions. researchgate.net

By binding to receptors, this compound derivatives can initiate or inhibit downstream signaling cascades, thereby modulating biochemical pathways. For example, interaction with aminergic GPCRs, such as serotonin and dopamine receptors, can influence pathways regulated by cyclic adenosine monophosphate (cAMP) and inositol phosphates. mdpi.com The activation or inhibition of these pathways is central to the compound's effects on neuronal function. researchgate.net

In the context of radioprotective effects observed with related 1-(2-hydroxyethyl)piperazine derivatives, one proposed mechanism involves the inhibition of apoptosis. nih.gov Another piperazine derivative was found to protect from radiation by inhibiting NFκB and COX-2 pathways, although it is not confirmed if this mechanism applies broadly to ethoxyethyl derivatives. nih.gov

The physicochemical properties of a drug molecule are critical for its ability to reach its biological target. The ethoxyethyl group plays a significant role in modulating these properties for piperazine derivatives.

Lipophilicity: The inclusion of an ethoxyethyl group generally enhances a molecule's lipophilicity, which is its ability to dissolve in lipids and fats. This property is crucial for a drug's capacity to cross biological membranes, such as the blood-brain barrier, and access targets within the central nervous system. The balance between lipophilicity and hydrophilicity is key; for example, the highly lipophilic piperazine derivative CLZ-8 showed good radioprotective properties in vitro. nih.gov In some synthetic strategies, halogen atoms are also introduced into the structure to further increase a compound's lipophilicity and improve its permeability into cells. nih.gov

A significant area of research for arylpiperazine derivatives, including those with ethoxyethyl moieties, is their interaction with aminergic GPCRs, which include serotonin, dopamine, and adrenergic receptors. nih.govmdpi.comresearchgate.net These receptors are key targets for drugs treating neurological and psychiatric disorders. silae.it

The interaction typically involves the protonatable nitrogen atom of the piperazine ring forming a charge-reinforced hydrogen bond or salt bridge with a conserved aspartate residue (Asp3.32) within the transmembrane domain of the receptor. mdpi.comvu.nl This interaction is a cornerstone of ligand binding for many aminergic GPCRs. mdpi.com Additionally, aromatic portions of the derivative can engage in π–π stacking interactions with aromatic amino acid residues like phenylalanine and tryptophan in the receptor's binding pocket. mdpi.com

Studies on various N-(phenoxyalkyl)- or N-{2-[2-(phenoxy)ethoxy]ethyl}piperazine derivatives have confirmed their affinity for 5-HT1A, 5-HT2A, D2, and α1 receptors. nih.govresearchgate.net The specific substitution pattern on the piperazine and the nature of the terminal group significantly influence the binding affinity and selectivity for different aminergic receptor subtypes. researchgate.net

Therapeutic Potential and Applications

The diverse molecular interactions of this compound derivatives have led to the exploration of their therapeutic potential in several areas, most notably for conditions affecting the central nervous system. nih.gov Other potential applications investigated for piperazine derivatives include radioprotection, antihistaminic, anti-inflammatory, and anticancer activities. clockss.orgnih.govclinmedkaz.orgnih.gov

Derivatives of this compound have shown promising activity in preclinical models of various CNS disorders. nih.govresearchgate.net The ability of these compounds to interact with multiple aminergic receptors contributes to their complex pharmacological profiles. researchgate.net

Research has identified compounds with potential antidepressant, anxiolytic-like, anticonvulsant, and analgesic properties. researchgate.net One specific derivative, 1-[2-(2,3-dimethylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine dihydrochloride , was found to exhibit antidepressant-like activity at a low dose in animal models without affecting spontaneous activity. nih.govresearchgate.net The table below summarizes the CNS activities observed for selected derivatives.

| Compound Derivative Class | Observed CNS Activity | Key Findings |

|---|---|---|

| Aroxyethoxyethyl derivatives of piperazine | Antidepressant-like, Hypotensive | Identified compounds with potential antidepressant effects and activity on the cardiovascular system. nih.gov |

| 1-[2-(2,3-dimethylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine dihydrochloride | Antidepressant-like | Exhibited antidepressant-like effects at a dose of 5 mg/kg in mice. nih.govresearchgate.net |

| Di- or trisubstituted N-{2-[2-(phenoxy)ethoxy]ethyl}piperazine derivatives | Anxiolytic-like, Anticonvulsant, Analgesic | Various derivatives in this series showed a range of CNS activities, though antidepressant-like effects were not observed in this specific study. researchgate.net |

The anxiolytic-like effects of some piperazine derivatives are often linked to their activity as agonists at 5-HT1A receptors. silae.it The wide range of neurological activities demonstrates the potential of this chemical class as a source for developing new drugs for CNS disorders. silae.it

Anticancer Activity

The piperazine scaffold is a privileged structure found in numerous anticancer agents. d-nb.infomdpi.com Its derivatives have been extensively explored for their ability to inhibit cancer cell growth and induce cell death through various mechanisms. mdpi.com

A primary mechanism by which piperazine derivatives exert their anticancer effects is by inducing apoptosis (programmed cell death) and inhibiting the proliferation of cancer cells. d-nb.info

A novel piperazine compound, CB01 (1-[2(Allylthio)-benzoyl]-4-(methoxyphenyl) piperazine), was found to induce cytotoxicity in U87 and HeLa cancer cells through the induction of apoptosis. d-nb.info Mechanistic studies revealed that CB01 triggers the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and caspase-3, without affecting caspase-8. The treatment also led to DNA and nuclear fragmentation, which are hallmarks of apoptosis. d-nb.info

Similarly, epoxide-containing piperazines, such as NCO-700 and TOP-008, displayed significant cytotoxicity against human breast and prostate cancer cell lines. nih.gov Their mechanism of action was also shown to be through apoptosis, involving the disruption of the mitochondrial membrane and the activation of caspase-3. nih.gov

Another class of compounds, piperazine-linked quinolinequinones, has also been investigated. researchgate.netnih.gov The derivative QQ1 was found to be a potent inhibitor of cancer cell growth, particularly in renal cancer cells (ACHN). It was shown to inhibit cell proliferation and cause cell cycle arrest. However, in this specific case, QQ1 did not significantly affect apoptosis, suggesting its antiproliferative action is mediated through other pathways like inducing oxidative stress. researchgate.netnih.gov

Furthermore, hydroxyethyl piperazine-based ligands for the σ receptor have demonstrated broad cytotoxic activity across a panel of human tumor cell lines, with IC50 values in the low micromolar range. nih.gov A representative compound, (R)-2b, was shown to induce apoptosis in human multiple myeloma cells. nih.gov

| Compound/Derivative Class | Cancer Cell Lines | Mechanism of Action | Reference |

| CB01 | U87, HeLa | Induction of apoptosis via the intrinsic pathway (caspase-9 and -3 activation). | d-nb.info |

| Epoxide-containing piperazines (NCO-700, TOP-008) | Breast (HS-578T), Prostate (PC-3, DU-145) | Induction of apoptosis via mitochondrial disruption and caspase-3 activation. | nih.gov |

| Piperazine-linked quinolinequinones (QQ1) | Renal (ACHN), Colon (HCT-116), Breast (MCF7, T-47D) | Inhibition of cell proliferation, induction of oxidative stress, and cell cycle arrest. | researchgate.netnih.gov |

| Hydroxyethyl piperazine-based σ receptor ligands ((R)-2b) | Multiple myeloma (RPMI 8226) and others | Broad cytotoxic activity, induction of apoptosis. | nih.gov |

Induction of Programmed Cell Death (Necroptosis) in Leukemia Cells

Derivatives of piperazine have been identified as inducers of programmed cell death in various cancer cells, particularly in leukemia. Research has focused on novel β-elemene piperazine derivatives, which have demonstrated the ability to trigger apoptosis in human leukemia cell lines such as HL-60, NB4, and K562. nih.govnih.gov The apoptotic mechanism of these compounds is multifaceted.

One key pathway involves the generation of reactive oxygen species (ROS), specifically hydrogen peroxide (H₂O₂), which leads to a decrease in the mitochondrial membrane potential (MMP) and subsequent activation of caspase-8. nih.govnih.govsemanticscholar.org The induction of apoptosis by these derivatives is also linked to the downregulation of cellular FLICE-inhibitory protein (c-FLIP), a key regulator of the cell death machinery. nih.govnih.govsemanticscholar.org Studies using FADD- and caspase-8-deficient Jurkat cell subclones confirmed a decreased response to the induction of apoptosis by these derivatives, underscoring the importance of the death receptor-mediated apoptotic pathway. nih.govsemanticscholar.org

Further research has shown that pretreatment with antioxidants like N-acetylcysteine can block the production of H₂O₂ but only partially inhibits caspase-8 activation and apoptosis, suggesting that these piperazine derivatives activate both death receptor- and mitochondrial-mediated apoptotic pathways. nih.govsemanticscholar.org While the primary mode of cell death investigated for these derivatives is apoptosis, the inhibition of key necroptosis proteins like receptor-interacting protein 1 (RIP1) kinase has been shown to sensitize leukemia cells to apoptosis induced by other agents, suggesting a complex interplay between different programmed cell death pathways. mdpi.com

Overcoming Chemoresistance

Chemoresistance remains a significant hurdle in cancer therapy, and strategies to overcome it are a critical area of research. While direct studies on this compound derivatives in overcoming chemoresistance are limited, the broader class of compounds containing heterocyclic rings, including piperazine, has shown promise. For instance, the multi-target kinase inhibitor crizotinib, which contains a piperidine (B6355638) moiety, has demonstrated potential in overcoming chemoresistance. mdpi.comnih.gov

Research indicates that crizotinib can act synergistically with conventional chemotherapeutic agents, such as topotecan and cyclophosphamide, to enhance tumor response in models of neuroblastoma. mdpi.com Its mechanisms include targeting critical vulnerabilities in cancer cells, such as those with p53 mutations, sensitizing them to DNA-damaging agents and promoting apoptosis. nih.gov These findings highlight the potential for kinase inhibitors and related compounds to restore drug sensitivity in resistant cancers. mdpi.comnih.gov The exploration of piperazine derivatives in this context is an emerging field, with the potential to develop novel agents that can circumvent resistance mechanisms in various cancers.

Anti-proliferative Activity in Tumor Cell Lines

Derivatives of piperazine have demonstrated significant anti-proliferative activity across a wide spectrum of human cancer cell lines. nih.gov A thorough analysis of newly synthesized 1-(2-hydroxyethyl)piperazine derivatives revealed their ability to inhibit cell proliferation in cell lines representing various cancer histotypes, including leukemia (Jurkat, MOLT-4), lung adenocarcinoma (A549), colorectal adenocarcinoma (HT-29), pancreatic carcinoma (PANC-1), breast adenocarcinoma (MCF-7), and osteosarcoma (SAOS-2). nih.gov

Specific derivatives have shown notable potency and selectivity. For example, novel 1-(2-aryl-2-adamantyl)piperazine derivatives have been evaluated for their antitumor properties against several cancer cell lines. nih.gov The parent piperazine compound 6 and its acetylated derivative 13 were particularly active against HeLa (cervical carcinoma) and MDA MB 231 (breast cancer) cells, while exhibiting significantly lower cytotoxicity toward normal human cells. nih.gov Another study involving 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives also reported significant cell growth inhibitory activity against a broad panel of cancer cell lines from the liver, breast, colon, stomach, and endometrium. researchgate.net Furthermore, β-elemene piperazine derivatives have been shown to effectively inhibit the growth of human leukemia cells. nih.govnih.gov

| Piperazine Derivative Class | Tumor Cell Lines Tested | Key Findings | Reference |

|---|---|---|---|

| 1-(2-Aryl-2-adamantyl)piperazines | HeLa (cervical), MDA MB 231 (breast), MIA PaCa2 (pancreatic), NCI H1975 (lung) | Compound 13 showed IC50 values of 8.4 μM (HeLa) and 6.8 μM (MDA MB 231). Low cytotoxicity in normal HUVEC and NHDF cells. | nih.gov |

| 1-(2-Hydroxyethyl)piperazine derivatives | Jurkat, MOLT-4 (leukemia), A549 (lung), HT-29 (colorectal), PANC-1 (pancreatic), MCF-7 (breast), SAOS-2 (osteosarcoma) | Demonstrated broad antiproliferative activity across the panel of cell lines. | nih.gov |

| β-Elemene piperazine derivatives | HL-60, NB4, K562, HP100-1 (leukemia) | Derivatives DX1, DX2, and DX5 were more active in inhibiting cell growth and inducing apoptosis than other tested derivatives. | nih.govnih.gov |

| 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines | HUH7 (liver), HCT-116 (colon), MCF7 (breast), KATO-3 (gastric), MFE-296 (endometrial) | All tested compounds showed significant cell growth inhibitory activity on the selected cancer cell lines. | researchgate.net |

Antimicrobial and Anti-infective Applications

The piperazine scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives have been extensively investigated for their potential as antimicrobial and anti-infective agents. nih.govijbpas.com

Numerous studies have confirmed the efficacy of piperazine derivatives against a range of pathogenic bacteria. Synthesized series of these compounds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have been effective against Staphylococcus aureus, Streptomyces epidermidis, Pseudomonas aeruginosa, and Escherichia coli. researchgate.netresearchgate.net

The structural modification of the piperazine core has led to compounds with potent antibacterial properties. One study reported that newly synthesized 1-[2-(aryl amino -2-oxoethyl ) - amino -4-(n-ethyl piperazine)] benzene derivatives were highly active against S. aureus and E. coli. researchgate.net Similarly, N,N′-disubstituted piperazines conjugated with a 1,3,4-thiadiazole moiety exhibited notable activity, particularly against Gram-negative strains like E. coli. mdpi.com Reviews of the literature also indicate that azole-containing piperazine analogues possess mild to considerable antibacterial activity against a wide spectrum of organisms. ijbpas.com

| Piperazine Derivative Class | Bacterial Strains Tested | Observed Activity | Reference |

|---|---|---|---|

| Substituted piperazine derivatives | Staphylococcus aureus, Streptomyces epidermidis, Pseudomonas aeruginosa, Escherichia coli | Many of the synthesized compounds showed significant antibacterial properties. | researchgate.net |

| 1-[2-(Aryl amino -2-oxoethyl ) - amino -4-(n-ethyl piperazine)] benzene derivatives | S. aureus (Gram-positive), E. coli (Gram-negative) | Some compounds were found to be highly active against both bacterial types. | researchgate.net |

| N,N′-Disubstituted piperazines with 1,3,4-thiadiazole | Gram-positive and Gram-negative strains | Showed significant activity against Gram-negative bacteria, especially E. coli. | mdpi.com |

| Azole-containing piperazine analogues | Various test organisms | Exhibited mild to considerable antibacterial activity, with MIC values ranging from 3.1 to 25 µg/ml for some compounds. | ijbpas.com |

In addition to their antibacterial effects, piperazine derivatives have emerged as promising antifungal agents. Research has shown their effectiveness against several human fungal pathogens. researchgate.net Studies screening substituted piperazine derivatives have reported significant activity against Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. researchgate.net

The combination of the piperazine ring with other antifungal pharmacophores, such as azoles, has yielded highly potent compounds. ijbpas.comnih.gov Novel alkylated piperazine-azole hybrids demonstrated broad-spectrum antifungal activity, including against non-albicans Candida and Aspergillus species. nih.gov The mechanism of action for these hybrids appears to involve the disruption of the ergosterol biosynthetic pathway via inhibition of the 14α-demethylase enzyme. nih.gov Furthermore, chemical modification of existing antifungal drugs with a piperazine moiety has been shown to enhance potency. For example, a series of piperazine-modified ketoconazole derivatives displayed increased activity against pathogenic fungi; one derivative was 24 times more potent against A. flavus and 8 times more potent against A. fumigatus than the parent drug, ketoconazole. nih.gov

| Piperazine Derivative Class | Fungal Strains Tested | Observed Activity | Reference |

|---|---|---|---|

| Substituted piperazine derivatives | Candida albicans, Aspergillus niger, Aspergillus flavus, Aspergillus fumigatus | Many synthesized compounds showed significant antifungal properties. | researchgate.net |

| Azole-containing piperazine analogues | Various test organisms | Activity was comparable to the conventional drug fluconazole. | ijbpas.com |

| Alkylated piperazine-azole hybrids | Non-albicans Candida and Aspergillus strains | Exhibited broad-spectrum activity with excellent minimum inhibitory concentration (MIC) values. | nih.gov |

| Piperazine-modified Ketoconazole derivatives | Aspergillus flavus, Aspergillus fumigatus, and other pathogenic fungi | Compound 5 was 24x more potent against A. flavus and 8x more potent against A. fumigatus than ketoconazole. | nih.gov |

The piperazine nucleus is a privileged scaffold for the development of antiviral agents, with derivatives showing activity against a variety of viruses. nih.govresearchgate.net The parent compound, piperazine, has demonstrated antiviral properties against Chikungunya virus (CHIKV), an alphavirus. nih.gov Structural studies revealed that piperazine binds to a conserved hydrophobic pocket in the viral capsid protein, a mechanism that can be exploited for the structure-based design of more potent piperazine-based anti-alphaviral drugs. nih.gov

Derivatives of piperazine have been designed and synthesized to target different viruses and viral components. Some have been developed as inhibitors of HIV-1 integrase and non-nucleoside reverse transcriptase inhibitors (NNRTIs). researchgate.net Recent research has also focused on developing broad-spectrum antiviral agents. A study evaluated two families of piperazine-derived small molecules for their activity against Zika virus (ZIKV), Dengue virus (DENV), and SARS-CoV-2, with some compounds showing activity in the low micromolar range against ZIKV and SARS-CoV-2. researchgate.net This highlights the versatility of the piperazine scaffold in designing inhibitors for both RNA and DNA viruses. nih.gov

Antimalarial Activity

The piperazine nucleus is a key pharmacophore in the development of antimalarial agents. Derivatives of this compound have been investigated for their ability to combat Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Research into hydroxyethylpiperazine derivatives, synthesized from (2S,3S)Boc-phenylalanine epoxide and benzylpiperazines, has shown moderate in vitro activity against the chloroquine-resistant W2 clone of P. falciparum. Notably, the active compounds in this series did not exhibit cytotoxicity at concentrations up to 100 µg/mL, indicating a favorable selectivity profile.

Further studies on piperazine-linked 7-chloroquinoline-triazole conjugates have identified compounds with efficacy against both chloroquine-sensitive and resistant strains of the parasite. One particular derivative, QP11, which features a m-NO₂ substitution, demonstrated potent anti-plasmodial activity. Mechanistic studies revealed that QP11 inhibits falcipain-2 (FP2), a cysteine protease involved in hemoglobin degradation by the parasite, and also hinders the formation of hemozoin. This compound also showed high metabolic stability, marking it as a promising candidate for further development. The versatility of the piperazine scaffold is also highlighted in the parallel synthesis of piperazine-tethered thiazole compounds, which have yielded derivatives with significant activity against the chloroquine-resistant Dd2 strain of P. falciparum.

Table 1: Antimalarial Activity of Selected Piperazine Derivatives

| Compound Type | Target/Strain | Key Findings | Reference |

|---|---|---|---|

| Hydroxyethylpiperazine derivatives | Plasmodium falciparum W2 clone (chloroquine-resistant) | Moderate in vitro activity; no cytotoxicity observed at 100 µg/mL. | |

| Piperazine linked 7-chloroquinoline-triazole conjugate (QP11) | Chloroquine-sensitive and -resistant strains | Inhibited falcipain-2, hindered hemoglobin degradation and hemozoin formation; high metabolic stability. | |

| Piperazine-tethered thiazole compounds | Plasmodium falciparum Dd2 strain (chloroquine-resistant) | Identified compounds with potent antiplasmodial activity. |

Anti-HIV-1 Inhibition

Derivatives of piperazine have been explored as potential inhibitors of the human immunodeficiency virus type 1 (HIV-1). Research has focused on various mechanisms of viral inhibition, including blocking viral entry and inhibiting key viral enzymes.

One area of investigation involves the inhibition of the interaction between the viral envelope glycoprotein gp120 and the host cell's CD4 receptor, a critical step for viral entry. Certain piperazine derivatives have been designed to block this interaction, thus preventing the virus from infecting host cells.

Another major target for anti-HIV drug development is the viral enzyme reverse transcriptase (RT). A series of piperazine-derived compounds have been synthesized and evaluated as non-nucleoside reverse transcriptase inhibitors (NNRTIs). In one study, a derivative designated 9k showed notable anti-HIV activity in a TZM-bl cell line, with an IC₅₀ value of 13.18 ± 1.62 µg/ml. Molecular docking studies suggested that this compound binds to the HIV-1 RT in a manner similar to the established NNRTI, delavirdine. Similarly, novel piperidine-substituted triazine derivatives have demonstrated potent activity against wild-type HIV-1, with efficacy in the low nanomolar range, and have also shown effectiveness against the K103N/Y181C resistant mutant strain.

Table 2: Anti-HIV-1 Activity of Selected Piperazine Derivatives

| Compound Type | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|

| Piperazine derivatives | Inhibition of gp120-CD4 interaction | Designed to prevent viral entry into host cells. | |

| Piperazine-derived NNRTIs (e.g., compound 9k) | HIV-1 Reverse Transcriptase Inhibition | Exhibited anti-HIV activity with an IC₅₀ of 13.18 ± 1.62 µg/ml. | |

| Piperidine-substituted triazine derivatives | HIV-1 Reverse Transcriptase Inhibition | Potent activity against wild-type and resistant HIV-1 strains. |

Activity Against Mycobacterium tuberculosis (DNA Gyrase Inhibition)

Mycobacterium tuberculosis (MTB), the causative agent of tuberculosis, presents a significant global health challenge. DNA gyrase, a type II topoisomerase essential for maintaining DNA topology in bacteria, is a validated target for the development of new anti-tubercular drugs.

Researchers have synthesized and evaluated benzothiazinone-piperazine hybrid analogues for their ability to inhibit MTB DNA gyrase. One compound, N-(4-chlorophenyl)-4-(6-nitro-4-oxo-4H-benzo[e]thiazin-2-yl)piperazine-1-carbothioamide, demonstrated significant inhibitory potential with an IC₅₀ of 0.51 ± 0.16 μM in a DNA supercoiling assay. This compound also exhibited moderate anti-tubercular activity (MIC of 4.41 μM) and a good safety profile, showing low cytotoxicity against a mammalian cell line. These findings suggest that the benzothiazinone-piperazine scaffold is a promising starting point for developing novel MTB DNA gyrase inhibitors.

Table 3: Activity of Piperazine Derivatives Against Mycobacterium tuberculosis

| Compound | Target | Activity (IC₅₀/MIC) | Key Findings | Reference |

|---|---|---|---|---|

| N-(4-chlorophenyl)-4-(6-nitro-4-oxo-4H-benzo[e]thiazin-2-yl)piperazine-1-carbothioamide | MTB DNA Gyrase | IC₅₀: 0.51 ± 0.16 μM MIC: 4.41 μM | Potent enzyme inhibition and moderate whole-cell activity with low cytotoxicity. |

Anti-inflammatory and Analgesic Potential

The piperazine scaffold is a versatile structure found in many compounds with central nervous system activity, including anti-inflammatory and analgesic effects.

A study of N-{2-[2-(phenoxy)ethoxy]ethyl}piperazine derivatives assessed their potential analgesic activity. Two compounds were evaluated in neuropathic pain models and were found to be active against allodynia in diabetic neuropathic pain at a dose of 30 mg/kg. Another derivative, 1-[3-(2,4,6-trimethylphenoxy)propyl]-4-(4-methoxyphenyl)piperazine dihydrochloride, also exhibited antiallodynic activity in mice. The literature contains numerous examples of piperazine derivatives synthesized and tested for anti-inflammatory potential, often evaluated using models like carrageenan-induced paw edema in rodents. For instance, a series of methyl salicylate-based piperazine derivatives were assessed for their ability to reduce inflammation.

Table 4: Anti-inflammatory and Analgesic Activity of Piperazine Derivatives

| Compound Type | Activity | Model | Key Findings | Reference |

|---|---|---|---|---|

| N-{2-[2-(phenoxy)ethoxy]ethyl}piperazine derivatives | Analgesic (Antiallodynic) | Streptozocin-induced diabetic neuropathic pain | Active against allodynia at 30 mg/kg. | |

| 1-[3-(2,4,6-trimethylphenoxy)propyl]-4-(4-methoxyphenyl)piperazine dihydrochloride | Analgesic (Antiallodynic) | Neuropathic pain model in mice | Demonstrated antiallodynic activity. | |

| Methyl salicylate piperazine derivatives | Anti-inflammatory | Carrageenan-induced paw edema | Evaluated for anti-inflammatory potential. |

Antioxidant Activity

The antioxidant properties of 1-(phenoxyethyl)-piperazine derivatives have been investigated in vitro using human venous blood samples. These studies measured the ferric reducing ability of plasma (FRAP) and the activities of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in red blood cell hemolysates.

The research identified 1-[(4-methyl)- and 1-[(2,6-dimethyl)-phenoxyethyl]-piperazine derivatives as the most promising compounds. These derivatives were found to increase SOD activity and the total antioxidant capacity (TAC) of plasma. The presence of two methyl groups on the phenoxyethyl moiety appeared to enhance SOD activity, while a single methyl group increased TAC. Conversely, the addition of a chlorine atom to the methyl-phenoxy moiety was found to decrease the antioxidant properties of the compounds.

Table 5: Antioxidant Activity of 1-(Phenoxyethyl)-piperazine Derivatives

| Compound Derivative | Effect on SOD Activity | Effect on Total Antioxidant Capacity (TAC) | Reference |

|---|---|---|---|

| 1-[(4-methyl)-phenoxyethyl]-piperazine | - | Increased | |

| 1-[(2,6-dimethyl)-phenoxyethyl]-piperazine | Increased | Increased | |

| Derivatives with added chlorine atom | Decreased antioxidant properties |

Antidiabetic Activity

Piperazine derivatives have emerged as potential therapeutic agents for type II diabetes through various mechanisms. One key target is the inhibition of α-glucosidase, an enzyme that promotes the rapid generation of blood glucose. Benzimidazole derivatives of piperazine have been reported as effective α-glucosidase inhibitors, with the most potent compounds inhibiting the enzyme by up to 99%.

Another important target in diabetes treatment is dipeptidyl peptidase-4 (DPP-4). Inhibition of DPP-4 increases the levels of incretin hormones, which helps to regulate blood sugar. Piperazine sulphonamide derivatives have been designed and evaluated as DPP-4 inhibitors. In vitro studies have confirmed their activity against the DPP-4 enzyme, and subsequent in vivo tests have shown a decrease in serum glucose levels. For example, one promising sulphonamide derivative, compound 8h, reduced blood glucose excursion in both oral glucose tolerance tests and in streptozotocin-induced diabetic rat models.

Table 6: Antidiabetic Activity of Piperazine Derivatives

| Compound Type | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|

| Benzimidazole-piperazine derivatives | α-glucosidase inhibition | Inhibited the enzyme by up to 99%. | |

| Piperazine sulphonamide derivatives | Dipeptidyl peptidase-4 (DPP-4) inhibition | Showed in vitro DPP-4 inhibition and in vivo reduction of serum glucose levels. |

Anticonvulsant Activity

Several derivatives of this compound have been evaluated for their anticonvulsant potential. In a study focused on N-{2-[2-(phenoxy)ethoxy]ethyl}piperazine derivatives, compounds were tested in the maximal electroshock (MES) test in mice, a standard screening model for anticonvulsant drugs.

One of the most interesting compounds identified was 1-{2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl}-4-(2-methoxyphenyl)piperazine dihydrochloride, which exhibited anticonvulsant activity with an ED₅₀ of 26.33 mg/kg. Another compound, 1-[3-(2,4,6-trimethylphenoxy)propyl]-4-(4-methoxyphenyl)piperazine dihydrochloride, also showed anticonvulsant effects with an ED₅₀ of 23.50 mg/kg. The activity of these compounds is thought to be related to their interactions with various neurotransmitter receptors, including serotonin (5-HT₁ₐ) and dopamine (D₂) receptors. Other research has also highlighted the potential of piperazine-containing molecules in experimental models of epilepsy.

Table 7: Anticonvulsant Activity of Piperazine Derivatives

| Compound | Model | Efficacy (ED₅₀) | Reference |

|---|---|---|---|

| 1-{2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl}-4-(2-methoxyphenyl)piperazine dihydrochloride | Maximal Electroshock (MES) test in mice | 26.33 mg/kg | |

| 1-[3-(2,4,6-trimethylphenoxy)propyl]-4-(4-methoxyphenyl)piperazine dihydrochloride | Maximal Electroshock (MES) test in mice | 23.50 mg/kg |

Radioprotective Effects

Research into the radioprotective effects of piperazine derivatives has identified promising candidates for mitigating the harmful effects of ionizing radiation (IR). While studies specifically on this compound are limited, extensive research has been conducted on its close analogue, 1-(2-hydroxyethyl)piperazine, and its derivatives. These studies provide significant insights into the potential of this class of compounds to protect against radiation-induced cellular damage. mdpi.comnih.govnih.gov

Ionizing radiation exposure can lead to cell death, genetic mutations, and carcinogenesis primarily through the induction of DNA damage, which triggers apoptotic pathways. mdpi.com The search for effective radioprotective agents has focused on compounds that can interfere with this process in healthy tissues without compromising the efficacy of radiotherapy against cancer cells. mdpi.complos.org Derivatives of 1-(2-hydroxyethyl)piperazine have emerged as a promising series of compounds, with several demonstrating the ability to protect human cells from radiation-induced apoptosis and showing pronounced radioprotective effects in both in vitro and in vivo models. nih.govresearchgate.net

In one study, a series of novel 1-(2-hydroxyethyl)piperazine derivatives were synthesized and evaluated. Among them, a compound designated as compound 8 was found to have a notable radioprotective effect on cell survival in vitro and enhanced the 30-day survival of mice after whole-body irradiation. mdpi.com Another study identified a leading candidate, compound 6, which offered an optimal balance between radioprotective efficacy and a good safety profile. rsc.org These findings underscore the therapeutic potential of this structural scaffold in developing effective countermeasures to radiation exposure. nih.gov

DNA Damage Mitigation

A primary mechanism of radioprotection involves the mitigation of DNA damage, the principal cause of cell death following exposure to ionizing radiation. rsc.org The efficacy of novel 1-(2-hydroxyethyl)piperazine derivatives in mitigating DNA damage has been quantified using methods such as the dicentric chromosome assay (DCA). This assay measures the frequency of abnormal chromosomes (dicentrics) that form as a result of radiation-induced DNA double-strand breaks. nih.gov

In a study evaluating second-generation piperazine derivatives, several compounds demonstrated a strong capacity to protect against DNA damage. Notably, a compound designated as compound 3 showed significant potential in reducing the number of dicentric chromosomes in peripheral blood mononuclear cells (PBMCs) exposed to gamma radiation. rsc.orgnih.gov This indicates a direct protective effect on the genetic material of the cell. The ability of these compounds to reduce chromosomal aberrations is a critical indicator of their potential as effective radioprotective agents. nih.gov

Table 1: Effect of Piperazine Derivatives on Radiation-Induced DNA Damage

This table summarizes the findings from a study on the efficacy of a piperazine derivative (Compound 3) in mitigating DNA damage, as measured by the reduction in dicentric chromosomes following gamma irradiation.

| Compound | Assay | Key Finding | Reference |

|---|---|---|---|

| Compound 3 (a 1-(2-hydroxyethyl)piperazine derivative) | Dicentric Chromosome Assay (DCA) | Demonstrated significant potential in reducing dicentric chromosomes, indicating mitigation of DNA damage from ionizing radiation. | rsc.orgnih.gov |

Protection Against Radiation-Induced Apoptosis

Ionizing radiation triggers programmed cell death, or apoptosis, largely through a complex DNA damage signaling pathway. mdpi.com An effective radioprotective agent can prevent or delay this process in healthy cells. Several studies have confirmed that derivatives of 1-(2-hydroxyethyl)piperazine can protect human cells against radiation-induced apoptosis. mdpi.comresearchgate.net

In vitro experiments using the human T-cell lymphoblastic leukemia line (MOLT-4) have been instrumental in demonstrating these effects. Cell viability was assessed using Annexin V/propidium iodide (PI) staining and flow cytometry. mdpi.comrsc.org Following exposure to 1 Gy of radiation, the percentage of viable MOLT-4 cells dropped to 40%. However, pre-treatment with various 1-(2-hydroxyethyl)piperazine derivatives at a concentration of 100 μM significantly increased cell viability. mdpi.com These findings indicate that the compounds can effectively interfere with the apoptotic cascade initiated by radiation. nih.gov The 1-(2-hydroxyethyl)piperazine moiety appears to be a crucial component for this radioprotective activity. mdpi.com

Table 2: In Vitro Radioprotective Effect of 1-(2-hydroxyethyl)piperazine Derivatives on MOLT-4 Cells

This table shows the percentage of viable MOLT-4 cells after 1 Gy irradiation, with and without pre-treatment with different piperazine derivatives, demonstrating their ability to protect against radiation-induced apoptosis.

| Treatment Group | Cell Viability (%) | Reference |

|---|---|---|

| Non-irradiated Control | 92% | mdpi.com |

| Irradiated Control (1 Gy) | 40% | mdpi.com |

| Compound 4 + Irradiation | 61% | mdpi.com |

| Compound 6 + Irradiation | 69% | mdpi.com |

| Compound 7 + Irradiation | 64% | mdpi.com |

| Compound 8 + Irradiation | 57% | mdpi.com |

| Compound 10 + Irradiation | 51% | mdpi.com |

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of a drug, which encompasses its absorption, distribution, metabolism, and excretion (ADME), is critical for its therapeutic efficacy. researchgate.net For piperazine-based compounds, both the core piperazine moiety and its substituents, such as the ethoxyethyl group, play significant roles in determining these properties.

Influence of Ethoxyethyl Group on Bioavailability

The bioavailability of a compound is heavily influenced by its physicochemical properties, particularly its lipophilicity. researchgate.netpg.edu.pl Lipophilicity, often measured as the partition coefficient (log P), describes a molecule's affinity for fatty or non-polar environments and affects its ability to cross biological membranes. researchgate.net

Role of Piperazine Moiety in Pharmacokinetic Profile

The piperazine ring is a widely used scaffold in medicinal chemistry, recognized for its ability to impart favorable pharmacokinetic properties to drug candidates. nih.govresearchgate.net It is often considered a "privileged structure" because its inclusion can positively influence multiple ADME parameters. bohrium.com

The two nitrogen atoms in the piperazine ring are key to its function. They provide a large polar surface area and can act as hydrogen bond acceptors and donors. nih.govbohrium.com These characteristics frequently lead to improved water solubility, which is essential for drug formulation and absorption. researchgate.net Furthermore, the basic nature of the nitrogen atoms allows for the formation of salts, which can further enhance solubility and stability.

Table 3: Contribution of the Piperazine Moiety to Pharmacokinetic Properties

This table outlines the key features of the piperazine moiety and their impact on the pharmacokinetic profile of drug molecules.

| Feature of Piperazine Moiety | Impact on Pharmacokinetic Property | Reference |

|---|---|---|

| Two opposing nitrogen atoms | Increases polarity and provides sites for hydrogen bonding, often enhancing water solubility. | nih.govbohrium.com |

| Basic nature (pKa) | Allows for salt formation, improving solubility and stability. Influences absorption and distribution. | researchgate.net |

| Six-membered heterocyclic ring | Provides a structurally rigid and versatile scaffold for modifications to optimize ADME properties. | researchgate.netnih.gov |

| Synergistic group | Helps to balance the overall pharmacokinetic profile and regulate the lipid-water partition coefficient. | researchgate.net |

Computational Studies and Molecular Modeling

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional structure, electron distribution, and orbital energies. These calculations solve approximations of the Schrödinger equation to model molecular behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool in quantum chemistry and materials science for calculating properties like molecular geometries, vibrational frequencies, and electronic properties. For related piperazine (B1678402) derivatives, DFT has been successfully used to determine optimized molecular structures and electronic features. dntb.gov.ua